molecular formula C9H12N2O3 B2459790 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1423029-63-3

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2459790
CAS No.: 1423029-63-3
M. Wt: 196.206
InChI Key: WVQHKUYRDYFEEG-UHFFFAOYSA-N
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Description

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 1423029-63-3) is an organic compound with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol . This pyrrole derivative features both a carboxamide and a carboxylic acid functional group on its heterocyclic ring, making it a versatile building block or intermediate in synthetic organic chemistry and medicinal chemistry research . Pyrrole-2-carboxylic acid derivatives are privileged structures in chemical synthesis and drug discovery. They serve as key precursors for the construction of more complex heterocyclic systems and are frequently investigated for their potential biological activities . Related pyrrole-2-carboxylic acid compounds have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction, a relevant target in oxidative stress-related diseases, highlighting the therapeutic potential of this chemical class . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQHKUYRDYFEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)N)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with a carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamoyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

Scientific Research Applications

Medicinal Chemistry

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that derivatives exhibit significant activity against various bacterial strains, including resistant strains .
  • Anticancer Properties : Research indicates that certain analogs can inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It is used in the synthesis of more complex molecules, facilitating various organic transformations .
  • Intermediate for Drug Development : Its derivatives are explored as precursors for pharmaceuticals targeting specific biological pathways .

Agricultural Science

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid has applications in agrochemicals:

  • Herbicide Safeners : Certain derivatives have been tested for their ability to protect crops from herbicides while promoting growth .

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that a derivative of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid exhibited moderate antibacterial effects against Pseudomonas aeruginosa. The compound was synthesized through a straightforward reaction pathway, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In a recent investigation, researchers explored the anticancer properties of this compound against various cancer cell lines. The results indicated that specific modifications to the pyrrole structure enhanced its efficacy in inhibiting tumor growth, suggesting a promising avenue for further drug development .

Data Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Anticancer CompoundsInhibits cancer cell proliferation
Organic SynthesisBuilding Block for Complex MoleculesFacilitates various organic transformations
Agricultural ScienceHerbicide SafenersProtects crops while enhancing growth

Mechanism of Action

The mechanism of action of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrole Derivatives

Substituent Positioning and Electronic Effects

The compound’s closest analogs differ in substituent type and placement, significantly altering physicochemical properties. Key comparisons include:

Compound Name Substituents (Positions) Key Properties References
4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 4-carbamoyl, 3-ethyl, 5-methyl High polarity (carbamoyl), moderate lipophilicity (ethyl/methyl)
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-chloro, 5-methyl Electron-withdrawing Cl reduces electron density; lower solubility in polar solvents
2-(Carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid 2-carbamoylmethyl, 4-methyl Extended H-bonding (carbamoylmethyl); steric hindrance at position 2

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The carbamoyl group in the target compound enhances polarity and solubility compared to chloro-substituted analogs (e.g., 4-chloro-5-methyl derivative) .
Physicochemical and Spectroscopic Properties
  • NMR Profiles : Comparative NMR studies of pyrrole derivatives (e.g., compounds 1 and 7 in ) reveal that substituents at positions 3–5 significantly alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For the target compound, the ethyl group at position 3 would likely cause downfield shifts in region B due to increased electron density .
  • Solubility : The carbamoyl group improves aqueous solubility compared to esters (e.g., ethyl 4-benzoyl-5-formyl-3-methyl-1H-pyrrole-2-carboxylate, Exact Mass: 285.10015) .

Comparison with Non-Pyrrole Heterocycles

Pyridine Derivatives (e.g., 4-Pyridoxic Acid)

4-Pyridoxic acid (3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid) shares a carboxylic acid group but features a pyridine ring. Key differences:

  • Aromaticity : Pyridine’s nitrogen atom creates a polarizable π-system, enhancing stability in acidic conditions compared to pyrrole.
  • Biological Activity : Pyridoxic acid is a vitamin B6 metabolite, whereas pyrrole derivatives are more commonly associated with antimicrobial or anti-inflammatory effects .

Biological Activity

4-Carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound, including the presence of both a carbamoyl group and an ethyl substituent, suggest diverse reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is characterized by a pyrrole ring with specific functional groups that influence its reactivity and biological effects. The compound can be synthesized through various methods, typically involving the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with carbamoylating agents under basic conditions.

The biological activity of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can lead to modulation of their activity, thereby eliciting biological effects. For instance, compounds with similar structures have shown potential as inhibitors of bacterial enzymes, which could translate to antimicrobial properties .

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For example, studies on related pyrrole compounds have demonstrated their ability to inhibit key bacterial enzymes like DNA gyrase, with IC50 values in the nanomolar range . This suggests that 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid may possess similar activities.

CompoundTarget EnzymeIC50 (nM)MIC (µg/mL)
Compound 1DNA gyrase<10-
Compound 5DNA gyrase<101

Anticancer Activity

The anticancer potential of pyrrole derivatives has also been explored. Some studies suggest that modifications in the pyrrole structure can enhance cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells . The specific mechanisms often involve apoptosis induction or cell cycle arrest.

Structure–Activity Relationship (SAR)

The efficacy of 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid can be influenced by its structural modifications. For instance, substituents at different positions on the pyrrole ring can significantly alter the compound's bioactivity. Research has shown that bulky or electron-withdrawing groups can enhance activity against pathogens like Mycobacterium tuberculosis while reducing cytotoxicity .

Study on Antitubercular Activity

A recent study focused on the design and synthesis of pyrrole derivatives aimed at inhibiting MmpL3, a critical target in Mycobacterium tuberculosis. Compounds similar to 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid exhibited potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity (IC50 > 64 µg/mL) . This highlights the potential for further exploration of this compound in anti-TB drug development.

Study on Antibacterial Activity

Another study evaluated several pyrrole derivatives for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The results indicated that certain substitutions could improve potency against these pathogens while reducing lipophilicity, which is crucial for drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid, and how do they compare in yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving pyrrole core functionalization. For example:

  • Step 1 : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are used as intermediates (as seen in similar compounds in ).
  • Step 2 : Carbamoylation or amidation reactions (e.g., General Procedure F1 in ) introduce the carbamoyl group.
  • Step 3 : Alkylation or ester hydrolysis (e.g., ’s hydrolysis of compound 5 with NaOH) finalizes the structure.
  • Key Metrics : Yields range from 40–95% depending on reaction conditions (e.g., temperature, catalysts). Purity is validated via HPLC (>95%) and LCMS ( ) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies substituent patterns (e.g., methyl/ethyl groups at δ 2.2–2.5 ppm; pyrrole protons at δ 6.3–7.5 ppm, as in ) .
  • ESIMS/LCMS : Confirms molecular weight (e.g., M+1 peaks in ) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., hydrogen-bonding patterns in pyrrole derivatives, as in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR splitting patterns may arise from rotational isomerism or impurities.
  • Solution :

Use 2D NMR (COSY, NOESY) to confirm coupling networks (e.g., ’s use of DMSO-d6 for resolving complex splitting).

Validate via X-ray diffraction (e.g., ’s analysis of hydrogen-bonded dimers).

Cross-check with computational modeling (DFT calculations) to predict chemical shifts.

Q. What strategies optimize the solubility of this compound for in vitro assays?

  • Methodological Answer :

  • Problem : The carboxylic acid group may limit solubility in non-polar solvents.
  • Solutions :

Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO in ) .

Derivatization : Convert to ester or amide prodrugs (e.g., ethyl ester derivatives in ).

pH adjustment : Ionize the carboxylic acid group at pH > pKa (~4–5).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Approach :

DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., C-2/C-5 positions on the pyrrole ring).

Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ’s crystal structure as a validation benchmark).

  • Experimental Validation : Compare predicted sites with empirical results (e.g., regioselective bromination in ).

Data Contradiction & Experimental Design

Q. How should researchers address inconsistencies in biological activity data across studies?

  • Methodological Answer :

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent concentrations).
  • Mitigation :

Standardize protocols : Use common reference compounds (e.g., ’s HPLC purity standards) .

Dose-response curves : Ensure linear dynamic ranges (e.g., IC50 values validated across triplicates).

Meta-analysis : Compare structural analogs (e.g., ’s cyclopropane derivatives) to identify SAR trends.

Q. What experimental controls are critical for ensuring reproducibility in synthesis?

  • Methodological Answer :

  • Controls :

Blank reactions : Exclude catalysts/reagents to confirm no background formation.

Intermediate characterization : Validate each step (e.g., ’s use of ESIMS after amide formation) .

Stability tests : Monitor degradation under storage conditions (e.g., ’s safety data for handling guidelines).

Structural & Functional Insights

Q. How does the carbamoyl group influence the compound’s hydrogen-bonding capacity?

  • Methodological Answer :

  • Analysis : The carbamoyl group (-CONH2) participates in N–H⋯O hydrogen bonds (e.g., ’s centrosymmetric dimers).
  • Impact : Enhances crystallinity (critical for X-ray studies) and modulates solubility.

Q. What are the implications of substituting the ethyl/methyl groups on bioactivity?

  • Methodological Answer :

  • Case Study : Compare with ’s trifluoromethyl derivatives (compound 283), where bulkier groups reduce metabolic clearance .
  • Guidelines :
  • Small alkyl groups (e.g., methyl) : Improve membrane permeability.
  • Larger groups (e.g., ethyl) : May sterically hinder target binding.

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